molecular formula C10H22N2O2 B8453280 2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol CAS No. 37421-15-1

2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol

Cat. No. B8453280
CAS RN: 37421-15-1
M. Wt: 202.29 g/mol
InChI Key: KHBDLERRGGRNJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

37421-15-1

Product Name

2-[(E)-tert-Butyldiazenyl]-4-methylpentane-2-peroxol

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

tert-butyl-(2-hydroperoxy-4-methylpentan-2-yl)diazene

InChI

InChI=1S/C10H22N2O2/c1-8(2)7-10(6,14-13)12-11-9(3,4)5/h8,13H,7H2,1-6H3

InChI Key

KHBDLERRGGRNJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(N=NC(C)(C)C)OO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1.56g (.02 moles) of sodium peroxide in 30 ml. of 75% aqueous methanol in a 50 ml. erlenmeyer flask immersed in a cold water bath, was added 4.1g (.02 moles) of 2-t-butylazo-2-chloro-4-methylpentane dropwise. After the addition was complete, the reaction mixture was stirred for an additional 45 minutes and poured into ice water containing 0.02 moles of HaSO4. The product was extracted with pentane and washed with cold solutions of ammonium sulfate and sodium bicarbonate, washed with water, dried over anhydrous sodium sulfate, filtered and the pentane stripped off under reduced pressure while the flask was immersed in an ice bath. The yield was 2.7 grams (67% of theory) and the product began to decompose when allowed to warm to room temperature. The infrared spectrum showed the characteristic hydroperoxide absorption at 3300-3400 cm-1.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0.02 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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